molecular formula C18H28N2O4 B2959801 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 899982-29-7

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Cat. No.: B2959801
CAS No.: 899982-29-7
M. Wt: 336.432
InChI Key: QDSMPUOQWAHSFI-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic ether and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic ether core. This can be achieved through a cyclization reaction involving appropriate precursors such as diols and aldehydes. The oxalamide moiety is then introduced through a reaction with oxalic acid derivatives and amines under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts to speed up the reactions and purification techniques to ensure the final product's purity. Large-scale reactors and continuous flow processes are often employed to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The spirocyclic ether can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed on the oxalamide moiety to produce amines.

  • Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ether or oxalamide nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids, and esters.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide: Similar structure but with a cyclopropyl group instead of cyclohexenyl.

  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide: Similar structure but with a methoxyphenyl group instead of cyclohexenyl.

Uniqueness: The presence of the spirocyclic ether and the specific arrangement of the oxalamide moiety contribute to its unique chemical properties and potential applications. These structural features distinguish it from other oxalamide derivatives and enhance its reactivity and utility in various fields.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c21-16(19-11-8-14-6-2-1-3-7-14)17(22)20-12-15-13-23-18(24-15)9-4-5-10-18/h6,15H,1-5,7-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSMPUOQWAHSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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